molecular formula C6H9FO3S B13469024 3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride

3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride

Cat. No.: B13469024
M. Wt: 180.20 g/mol
InChI Key: GRFSQLGHHOKKEL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO3S. It is part of the sulfonyl fluoride family, which is known for its stability and reactivity under specific conditions. Sulfonyl fluorides have gained significant importance due to their classification as a click reaction, making them valuable in drug discovery and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the electrochemical oxidative coupling of thiols and potassium fluoride in flow, which can be carried out at room temperature and atmospheric pressure .

Industrial Production Methods

. This approach helps in overcoming the synthetic instability of sulfonyl fluorides.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: Conversion to sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Replacement of the fluoride group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA or H2O2 for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonyl compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride is unique due to its enhanced stability under physiological conditions and its ability to undergo selective and efficient sulfur fluoride exchange reactions. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H9FO3S

Molecular Weight

180.20 g/mol

IUPAC Name

3-cyclopropyl-3-oxopropane-1-sulfonyl fluoride

InChI

InChI=1S/C6H9FO3S/c7-11(9,10)4-3-6(8)5-1-2-5/h5H,1-4H2

InChI Key

GRFSQLGHHOKKEL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CCS(=O)(=O)F

Origin of Product

United States

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